O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine
Description
O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine is a fluorinated derivative of L-tyrosine, characterized by two key structural modifications:
- O-Trifluoromethyl substitution on the phenolic hydroxyl group of tyrosine.
- N-Benzoylation with a 4-(3,3,3-trifluoropropoxy)benzoyl group at the amino terminus.
The compound integrates multiple trifluoromethyl (CF₃) groups, which enhance its metabolic stability, lipophilicity, and binding affinity to hydrophobic enzyme pockets . Such fluorination strategies are widely employed in medicinal chemistry to optimize pharmacokinetics and target engagement .
Properties
CAS No. |
921623-26-9 |
|---|---|
Molecular Formula |
C20H17F6NO5 |
Molecular Weight |
465.3 g/mol |
IUPAC Name |
(2S)-3-[4-(trifluoromethoxy)phenyl]-2-[[4-(3,3,3-trifluoropropoxy)benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H17F6NO5/c21-19(22,23)9-10-31-14-7-3-13(4-8-14)17(28)27-16(18(29)30)11-12-1-5-15(6-2-12)32-20(24,25)26/h1-8,16H,9-11H2,(H,27,28)(H,29,30)/t16-/m0/s1 |
InChI Key |
LFQQDOXILLHYKR-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)OCCC(F)(F)F)OC(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C2=CC=C(C=C2)OCCC(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the radical trifluoromethylation of carbon-centered intermediates . This method involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s binding affinity to target proteins, influencing their activity. The benzoyl moiety may also play a role in modulating the compound’s biological effects .
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine with key analogs:
Key Findings
Fluorination Impact: The dual CF₃ groups in the target compound likely enhance lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like 3-methyl-L-tyrosine . In contrast, the ¹⁸F-labeled benzoyl-glycine derivative () demonstrates improved cellular uptake and retention in imaging studies, highlighting the role of fluorinated alkoxy groups in optimizing tracer pharmacokinetics .
Synthetic Accessibility :
- The synthesis of trifluoropropoxybenzoyl derivatives may leverage Cs₂CO₃-mediated functionalization of β,β,β-trifluoro carbonyl compounds, as described in . This method enables efficient incorporation of nucleophiles (e.g., O-, N-, S-groups) into fluorinated scaffolds .
Toxicity and Safety :
- Unlike 3-methyl-L-tyrosine, which lacks comprehensive toxicological data , fluorinated tyrosine derivatives often exhibit favorable safety profiles due to reduced metabolic degradation and targeted binding .
Notes
- Safety Considerations : Fluorinated compounds generally exhibit low acute toxicity, but long-term effects of trifluoropropoxy groups require further study.
- Regulatory Status : Unlike 3-methyl-L-tyrosine, which is exempt from registration due to low production volumes , fluorinated derivatives may require rigorous regulatory evaluation.
Biological Activity
O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine is a fluorinated derivative of L-tyrosine, which is an amino acid essential for protein synthesis and serves as a precursor for neurotransmitters. The introduction of trifluoromethyl and trifluoropropoxy groups enhances its biological activity, potentially influencing its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C17H18F6N1O3
- Molecular Weight : 393.33 g/mol
- CAS Number : Not widely reported in literature but can be derived from related compounds.
Structural Features
The compound consists of:
- A trifluoromethyl group that increases lipophilicity.
- A trifluoropropoxy moiety that may enhance binding affinity to biological targets.
- The L-tyrosine backbone, which is crucial for its biological interactions.
The biological activity of this compound is hypothesized to involve:
- Receptor Modulation : Potential interaction with neurotransmitter receptors due to the structural similarity to natural amino acids.
- Enzyme Inhibition : The fluorinated groups may influence enzyme binding and activity.
Case Studies and Research Findings
Research into the biological effects of similar compounds provides insights into the possible activities of this compound:
- Neuronal Activity :
- Antimicrobial Properties :
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
